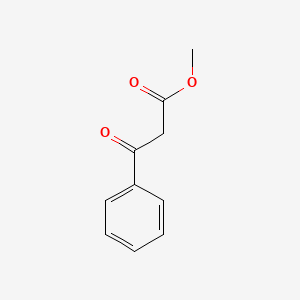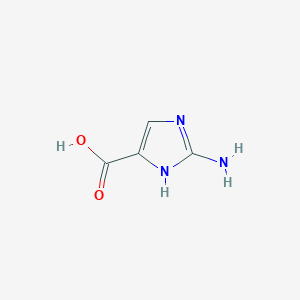
3-氧代-3-苯基丙酸甲酯
描述
Methyl 3-oxo-3-phenylpropanoate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-oxo-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
3-氧代-3-苯基丙酸甲酯是作为有机合成中通用的中间体。其结构允许各种化学转化,使其成为构建复杂有机分子的宝贵工具。 例如,它可以进行亲核加成反应形成β-羟基酯,它们是各种生物活性化合物的先驱 .
药物研究
在药物研究中,该化合物用于合成生物活性分子的类似物。 其酮酯官能团对于创建现有药物的新衍生物特别有用,这可能导致具有改进功效或减少副作用的化合物 .
农药开发
3-氧代-3-苯基丙酸甲酯中的酯基可用于创建除草剂和杀虫剂等农药。 通过修饰苯环,研究人员可以开发出针对特定害虫或杂草的新化合物,而不会损害作物 .
香料和香精行业
由于其芳香结构,该化合物有时存在于香料成分中。 它可以用于合成赋予香水和香精甜味花香的酯 .
材料科学
在材料科学中,3-氧代-3-苯基丙酸甲酯可以作为合成具有特定性质的聚合物的起始材料。 其形成酯键的能力对于创建具有所需柔韧性、耐用性和抗环境因素能力的聚酯至关重要 .
催化
研究人员在催化研究中利用 3-氧代-3-苯基丙酸甲酯来探索新的反应途径。 其反应性有助于理解酯化和酯交换反应的机理,这些反应是有机化学中的基础反应 .
分析化学
在分析化学中,该化合物可以用作校准 HPLC 和 GC-MS 等仪器的标准品。 其独特的化学特征有助于在复杂混合物中准确识别和量化类似的化合物 .
计算化学
3-氧代-3-苯基丙酸甲酯也用于计算化学进行分子建模。 Amber 和 GROMACS 等程序使用它来模拟其与其他分子的相互作用,有助于预测化学性质和行为 .
作用机制
安全和危害
属性
IUPAC Name |
propanoyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMCBOPTQHICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-27-7 | |
| Record name | Peplidiforone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Methyl 3-oxo-3-phenylpropanoate be used as a starting material to synthesize complex heterocyclic compounds?
A1: Yes, Methyl 3-oxo-3-phenylpropanoate is a versatile building block in organic synthesis. Research demonstrates its utility in constructing indoloquinolinones, a class of nitrogen-containing heterocyclic compounds. A study employed Methyl 3-oxo-3-phenylpropanoate along with an aryl amine and methoxylamine in a multi-step synthesis. [] The process involved a palladium and copper-mediated oxidative coupling reaction followed by an iodine-mediated intramolecular cyclization, ultimately yielding diversely substituted indoloquinolinones. []
Q2: Is Methyl 3-oxo-3-phenylpropanoate a suitable substrate for asymmetric hydrogenation reactions?
A2: Absolutely. Methyl 3-oxo-3-phenylpropanoate serves as an excellent substrate for asymmetric hydrogenation, a crucial reaction for producing single enantiomers of chiral compounds. Researchers successfully utilized chiral iridium catalysts with spiro pyridine-aminophosphine ligands to achieve highly enantioselective hydrogenation of Methyl 3-oxo-3-phenylpropanoate. [] This reaction yielded the corresponding chiral β-hydroxy ester with impressive enantiomeric excess (up to 99.8% ee) and remarkable catalytic turnover numbers (up to 1,230,000). [] This highlights the potential of using specific catalytic systems with Methyl 3-oxo-3-phenylpropanoate to access important chiral building blocks for pharmaceuticals and other bioactive molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














